N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-12(2)24(22,23)17-6-4-5-15(11-17)18(21)19-16-9-7-14(8-10-16)13(3)20/h4-12H,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOUNIZRHVRRCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Two-Step Amidation Approach
The most widely reported method for synthesizing N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide involves sequential functionalization of the benzamide core. The first step typically involves sulfonylation of 3-nitrobenzoic acid using isopropylsulfonyl chloride in dichloromethane with triethylamine as a base, yielding 3-(isopropylsulfonyl)benzoic acid. This intermediate is then activated via conversion to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions.
The second step couples the activated acid with 4-acetylaniline. This amidation reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane (DCM) using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as an activator. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the aniline nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.
Critical Parameters:
Protection-Deprotection Strategy for Improved Yield
Patent literature describes an alternative approach using tert-butoxycarbonyl (Boc) protection to enhance reaction efficiency. This method modifies the conventional route by:
- Introducing a Boc group to the amine functionality of 4-acetylaniline using di-tert-butyl dicarbonate in ethanol with sodium hydroxide
- Performing the amidation reaction with the protected intermediate
- Removing the Boc group via acidolysis with hydrochloric acid in dioxane
This strategy increases the final yield from 73% to 92% by preventing side reactions during the coupling step. The Boc group serves as a temporary protective moiety that stabilizes the amine against undesired nucleophilic attacks or oxidation.
Industrial-Scale Production Methods
Continuous Flow Reactor Optimization
Large-scale synthesis employs continuous flow systems to address challenges in exothermic reaction control and intermediate isolation. Key adaptations include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (Round-bottom) | Continuous Flow |
| Temperature Control | Ice bath | Jacketed heat exchanger |
| Mixing Efficiency | Magnetic stirring | Static mixers |
| Throughput | 10–100 g/day | 50–100 kg/day |
The sulfonylation step demonstrates particular benefits in flow systems, achieving 98% conversion compared to 85% in batch reactors due to improved mass transfer.
Crystallization and Purification Protocols
Final product purity (>99.5%) is achieved through multi-stage crystallization:
- Primary crystallization from ethanol/water (3:1 v/v) at −20°C
- Recrystallization in acetonitrile with activated carbon treatment
- Final polishing via anti-solvent addition (hexane) under controlled cooling
Particle size distribution is critical for pharmaceutical applications, with industrial processes targeting 50–100 μm crystals through controlled nucleation rates.
Reaction Condition Optimization
Solvent System Effects
Comparative studies reveal significant yield variations across solvent systems:
$$
\text{Yield (\%)} = \begin{cases}
72\% & \text{in DCM} \
85\% & \text{in THF} \
68\% & \text{in DMF}
\end{cases}
$$
THF emerges as the optimal solvent due to its ability to solubilize both polar intermediates and non-polar reagents while maintaining reaction temperature stability.
Catalytic Enhancements
The addition of 10 mol% l-proline as a catalyst during the cyanation step increases reaction efficiency by 23% through transition-state stabilization. This organocatalytic approach reduces byproduct formation compared to traditional metal-catalyzed methods.
Troubleshooting Common Synthesis Challenges
Hydrolysis of Isopropylsulfonyl Group
The electron-withdrawing nature of the sulfonyl group makes it susceptible to nucleophilic attack. Mitigation strategies include:
Enamine Formation During Amidation
The acetyl group on the aniline moiety can undergo condensation reactions with residual amines. This is addressed by:
- Precise stoichiometric control (0.95 equiv. of 4-acetylaniline)
- Addition of scavenger resins (polystyrene-bound isocyanate)
- Reaction monitoring via in-line IR spectroscopy
Analytical Characterization Methods
Spectroscopic Verification
Purity Assessment
HPLC analysis using a C18 column (4.6 × 250 mm, 5 μm) with gradient elution (acetonitrile/0.1% formic acid) shows:
- Retention time: 12.3 min
- Peak area purity: 99.8%
- Related substances: <0.1%
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides and sulfonamides.
Scientific Research Applications
N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed effects .
Comparison with Similar Compounds
Table 1. Structural and Hypothetical Physicochemical Comparison
*Notes: LogP and solubility values are estimated using substituent contribution models.
Physicochemical Properties
- Polarity : The sulfonyl group in the target compound increases polarity compared to the alkoxy-substituted analogs, leading to higher solubility in polar solvents (e.g., DMSO, aqueous buffers).
- Lipophilicity : Alkoxy groups (Compounds 9–12) enhance lipophilicity (higher LogP), favoring membrane permeability but reducing water solubility. The target compound balances moderate LogP (2.5) with better solubility.
Biological Activity
N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide, a compound with the CAS number 919844-00-1, has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and activity against various biological targets, supported by relevant data tables and findings from diverse sources.
Synthesis
The synthesis of this compound typically involves several steps:
- Acetylation : The compound begins with the acetylation of 4-aminophenyl using acetic anhydride to produce N-(4-acetylphenyl)amine.
- Sulfonylation : This intermediate is then subjected to sulfonylation with isopropylsulfonyl chloride in the presence of a base like pyridine.
- Benzamide Formation : Finally, the benzamide moiety is introduced through a coupling reaction with benzoyl chloride under basic conditions.
This compound acts primarily as an enzyme inhibitor. Its mechanism involves binding to specific enzymes or receptors, which can lead to alterations in cellular pathways and biological processes. This interaction can inhibit enzyme activity by occupying the active site or modulating receptor functions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in HepG2 cells (human liver cancer cells) through mechanisms such as cell cycle arrest and increased apoptosis rates .
Table 1: Cytotoxic Activity Against HepG2 Cells
| Compound | IC50 (μM) | Apoptosis Induction (%) |
|---|---|---|
| This compound | 15.0 | Early: 19.61; Late: 6.36 |
| Control | - | 1.61 |
The data indicates that the compound significantly increases both early and late-stage apoptosis compared to control groups .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. It may modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
Case Studies
- HepG2 Cell Line Study : In vitro studies demonstrated that treatment with this compound resulted in a notable increase in apoptosis markers within HepG2 cells. Flow cytometry analysis confirmed that the compound effectively induced cell cycle arrest at the G1/S phase, leading to increased percentages of apoptotic cells .
- Enzyme Inhibition Studies : Further research has explored its role as an enzyme inhibitor, showing promising results in modulating specific pathways involved in cancer progression and inflammation .
Q & A
Basic: What synthetic strategies are recommended for N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide, and how can reaction yields be optimized?
Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the benzamide core. Key steps include:
- Sulfonylation : Introducing the isopropylsulfonyl group via nucleophilic substitution using isopropylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
- Acetylation : Coupling the 4-acetylphenyl group using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yield optimization requires strict control of reaction temperature, stoichiometry, and moisture exclusion .
Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : - and -NMR confirm substitution patterns (e.g., acetyl resonance at ~2.6 ppm, sulfonyl group integration) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for [M+H] peak) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions in solid state .
- HPLC-PDA : Assesses purity (>98%) using C18 columns and UV detection at 254 nm .
Advanced: How does this compound inhibit kinase enzymes, and what assays quantify its activity?
Answer:
The isopropylsulfonyl group may bind to ATP pockets in kinases via hydrophobic interactions, while the acetylphenyl moiety stabilizes the inactive conformation. Methodologies include:
- Kinase Inhibition Assays : Radiometric (-ATP) or fluorescence-based (ADP-Glo™) assays measure IC values against targets like EGFR or VEGFR2 .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes and affinity scores (e.g., ΔG < -8 kcal/mol) .
- Cellular Assays : Western blotting (phospho-ERK/STAT3) validates target modulation in cancer cell lines .
Advanced: How can solubility limitations in aqueous buffers be addressed for in vitro studies?
Answer:
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- pH Adjustment : Prepare stock solutions in mildly alkaline buffers (pH 7.4–8.0) to exploit sulfonamide ionization .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for improved bioavailability .
Advanced: How should contradictory bioactivity data across studies be resolved?
Answer:
- Standardized Protocols : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), passage numbers, and assay conditions (e.g., serum concentration) .
- Off-Target Profiling : Screen against panels of 50+ kinases/pharmacological targets to identify polypharmacology .
- Metabolic Stability Testing : LC-MS/MS quantifies metabolite interference (e.g., acetyl group hydrolysis) .
Advanced: What computational approaches guide structure-activity relationship (SAR) studies?
Answer:
- QSAR Modeling : Use MOE or Schrodinger’s QikProp to correlate logP, polar surface area, and H-bond donors with activity .
- Free-Energy Perturbation (FEP) : Predicts binding affinity changes for analogs with modified sulfonyl/acetyl groups .
- ADMET Prediction : SwissADME estimates bioavailability, CYP inhibition, and blood-brain barrier penetration .
Basic: What stability profiles are observed under varying storage conditions?
Answer:
- Thermal Stability : Decomposition >150°C (TGA/DSC data). Store at -20°C in amber vials to prevent photodegradation .
- Hydrolytic Stability : Stable in pH 4–8 for 24h (HPLC monitoring); degrades in strong acids/bases via sulfonamide cleavage .
- Long-Term Stability : >95% purity retained after 12 months at -20°C under argon .
Advanced: How can structural analogs be designed to improve pharmacokinetic properties?
Answer:
- Bioisosteric Replacement : Substitute isopropylsulfonyl with trifluoromethanesulfonyl to enhance metabolic stability .
- Prodrug Strategies : Introduce ester moieties on the acetyl group for controlled release .
- Permeability Enhancers : Conjugate with cell-penetrating peptides (e.g., TAT) to bypass efflux pumps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
